Multi-CYP Isoform Inhibition Profile: Peucedanol (Ki 3.39–6.77 μM) vs. Suberosin (Selective CYP1A2, IC50 9.39 μM)
Peucedanol inhibits three major hepatic CYP isoforms—CYP1A2 (Ki = 3.39 μM, competitive), CYP2D6 (Ki = 6.77 μM, competitive), and CYP3A4 (Ki = 4.07 μM, non-competitive)—in pooled human liver microsomes [1]. In contrast, suberosin, a structurally related 6-prenyl-7-hydroxycoumarin, selectively inhibits only CYP1A2 with an IC50 of 9.39 ± 2.05 μM (without β-NADPH preincubation) or 3.07 ± 0.45 μM (with preincubation) and exhibits no significant inhibition of CYP2D6 or CYP3A4 [2]. The non-competitive mechanism of Peucedanol against CYP3A4 (Ki/Kinact = 5.44/0.046 min⁻¹·μM⁻¹, time-dependent) further contrasts with suberosin's purely competitive, reversible CYP1A2 inhibition [1][2]. This demonstrates that Peucedanol engages a broader and mechanistically distinct CYP inhibition landscape.
| Evidence Dimension | CYP450 isoform inhibition breadth and mechanism |
|---|---|
| Target Compound Data | CYP1A2 Ki = 3.39 μM (competitive); CYP2D6 Ki = 6.77 μM (competitive); CYP3A4 Ki = 4.07 μM (non-competitive, time-dependent Ki/Kinact = 5.44/0.046 min⁻¹·μM⁻¹); IC50 = 6.03, 13.57, 7.58 μM |
| Comparator Or Baseline | Suberosin: CYP1A2 IC50 = 9.39 ± 2.05 μM (without preincubation), 3.07 ± 0.45 μM (with β-NADPH preincubation); competitive inhibition only; no significant CYP2D6/CYP3A4 inhibition reported |
| Quantified Difference | Peucedanol CYP1A2 Ki (3.39 μM) is approximately 2.8-fold more potent than suberosin CYP1A2 IC50 (9.39 μM); Peucedanol additionally inhibits CYP2D6 and CYP3A4, which suberosin does not |
| Conditions | Pooled human liver microsomes (HLMs); specific probe substrates; 0–100 μM Peucedanol; 0–50 μM suberosin; 30 min incubation |
Why This Matters
For researchers studying polypharmacy drug–drug interactions (DDI) or herb-mediated CYP modulation, Peucedanol provides a single-compound tool that simultaneously interrogates CYP1A2, CYP2D6, and CYP3A4, whereas suberosin is suitable only for CYP1A2-selective studies.
- [1] Zhang, Y., et al. (2021). In vitro study on the effect of peucedanol on the activity of cytochrome P450 enzymes. Pharmaceutical Biology, 59(1), 935–940. View Source
- [2] Paudel, S., Jo, H., Lee, T., & Lee, S. (2023). Selective inhibitory effects of suberosin on CYP1A2 in human liver microsomes. Biopharmaceutics & Drug Disposition, 44(5), 365–371. View Source
